

(1S,2S)-2-methylcyclohexan-1-ol

stereochemistry and chirality

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Compound of Interest

Compound Name: (1S,2S)-2-methylcyclohexan-1-ol

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An In-depth Technical Guide on the Stereochemistry and Chirality of **(1S,2S)-2-methylcyclohexan-1-ol**

Abstract

(1S,2S)-2-methylcyclohexan-1-ol is a chiral organic compound featuring a substituted cyclohexane ring. Its stereochemical properties are of significant interest in asymmetric synthesis and drug development due to the presence of two stereocenters, giving rise to multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry, chirality, conformational analysis, and methods for the synthesis and characterization of **(1S,2S)-2-methylcyclohexan-1-ol**.

Stereochemistry and Molecular Structure

2-methylcyclohexan-1-ol possesses two chiral centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the methyl group. This results in the existence of $2^2 = 4$ possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the hydroxyl and methyl groups defines them as either cis or trans diastereomers.

- **Trans Isomers:** The substituents are on opposite sides of the cyclohexane ring. The enantiomeric pair is **(1S,2S)-2-methylcyclohexan-1-ol** and **(1R,2R)-2-methylcyclohexan-1-ol**.

- **Cis Isomers:** The substituents are on the same side of the ring. This enantiomeric pair consists of (1R,2S)-2-methylcyclohexan-1-ol and (1S,2R)-2-methylcyclohexan-1-ol.^[1]

The (1S,2S) isomer is, therefore, a trans diastereomer.

Conformational Analysis

In its most stable chair conformation, the bulky substituents of a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. For trans-2-methylcyclohexan-1-ol, the most stable conformation is the diequatorial conformer, where both the hydroxyl and methyl groups reside in equatorial positions.

Chirality and Optical Activity

The **(1S,2S)-2-methylcyclohexan-1-ol** molecule lacks a plane of symmetry and is non-superimposable on its mirror image, (1R,2R)-2-methylcyclohexan-1-ol. This makes it a chiral molecule. As a consequence of its chirality, a pure sample of **(1S,2S)-2-methylcyclohexan-1-ol** is optically active, meaning it will rotate the plane of plane-polarized light.^[2] Its enantiomer, (1R,2R)-2-methylcyclohexan-1-ol, will rotate plane-polarized light to an equal magnitude but in the opposite direction. A 50:50 mixture of these two enantiomers, known as a racemic mixture, is optically inactive.^[2]

Data Presentation

Quantitative data for the stereoisomers of 2-methylcyclohexan-1-ol are summarized below. Note that while the compound is optically active, a specific rotation value for the enantiomerically pure (1S,2S) isomer is not readily available in surveyed literature.

Property	trans-2-methylcyclohexan-1-ol (racemate)	cis-2-methylcyclohexan-1-ol (racemate)	Notes
Molecular Formula	C ₇ H ₁₄ O	C ₇ H ₁₄ O	Applies to all stereoisomers.
Molecular Weight	114.19 g/mol	114.19 g/mol	Applies to all stereoisomers.
¹ H NMR Shift (C1-H)	~3.05 ppm	~3.75 ppm	The chemical shift of the proton attached to the hydroxyl-bearing carbon is distinct for the diastereomers, allowing for determination of the cis/trans ratio in a mixture. The signal for the trans isomer is upfield compared to the cis isomer. [3] [4]
Specific Rotation ([α])	0° (as a racemate)	0° (as a racemate)	The specific rotation for enantiomerically pure (1S,2S)-2-methylcyclohexan-1-ol is not consistently reported in public literature. Enantiomerically pure samples will exhibit non-zero values.

Experimental Protocols

Enantioselective Synthesis of (1S,2S)-2-methylcyclohexan-1-ol

The primary route to chiral 2-methylcyclohexan-1-ol is the enantioselective reduction of the prochiral ketone, 2-methylcyclohexanone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.[5][6] To obtain the (1S,2S) product, the (R)-CBS catalyst is used.

Protocol: (R)-CBS Catalyzed Reduction of 2-Methylcyclohexanone

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is cooled to room temperature under a stream of dry nitrogen.
- **Catalyst Addition:** The flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -30 °C.
- **Borane Addition:** A solution of borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$) (1.0 M in THF, 1.0 equivalents) is added dropwise to the catalyst solution while maintaining the temperature at -30 °C. The mixture is stirred for 15 minutes.
- **Substrate Addition:** A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
- **Reaction Monitoring:** The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.
- **Quenching:** Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -30 °C. The mixture is then allowed to warm to room temperature.
- **Workup:** The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the desired **(1S,2S)-2-methylcyclohexan-1-ol**. The diastereomeric and enantiomeric excess should be determined by NMR and chiral GC analysis, respectively.

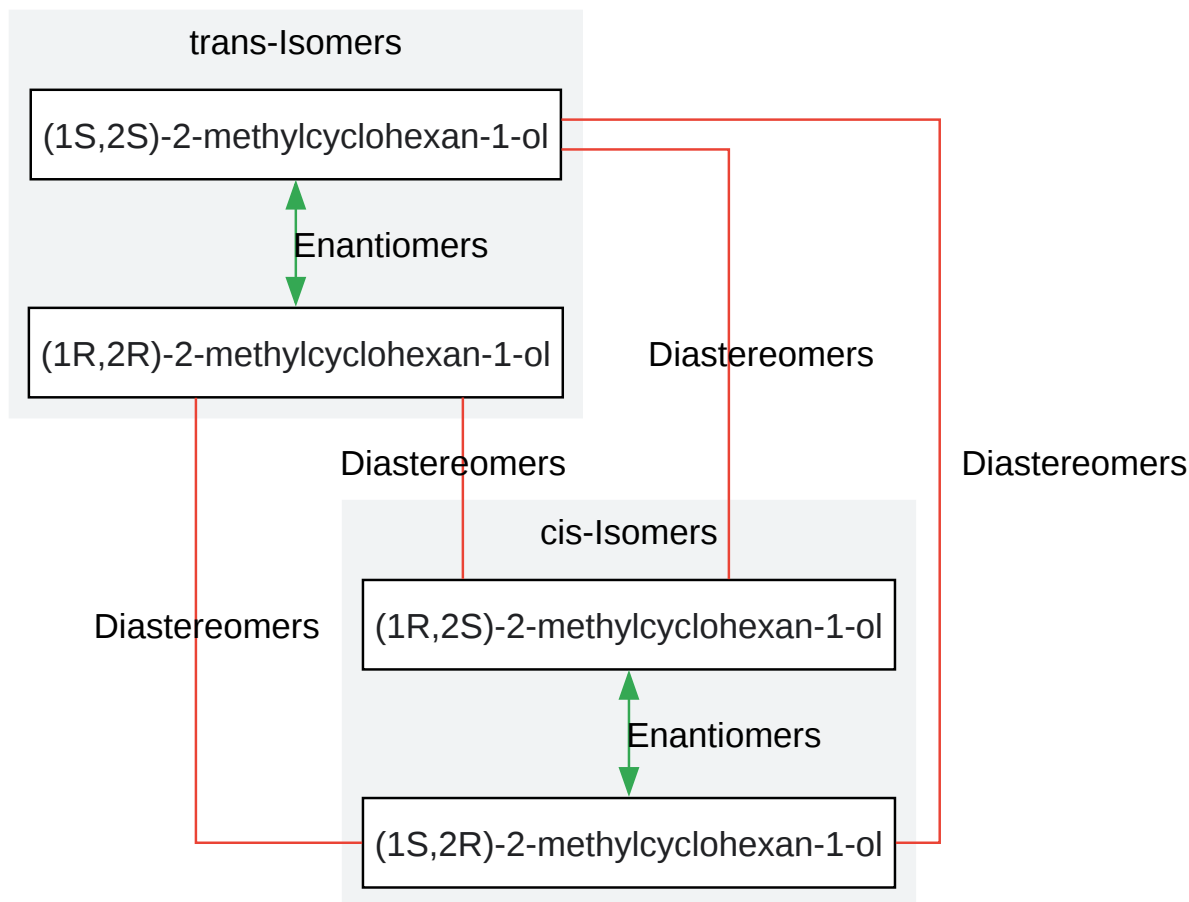
Stereochemical Analysis by Chiral Gas Chromatography

The separation of all four stereoisomers of 2-methylcyclohexan-1-ol can be achieved using gas chromatography with a chiral stationary phase, typically one based on a derivatized cyclodextrin.^{[7][8]}

Protocol: Chiral GC Analysis

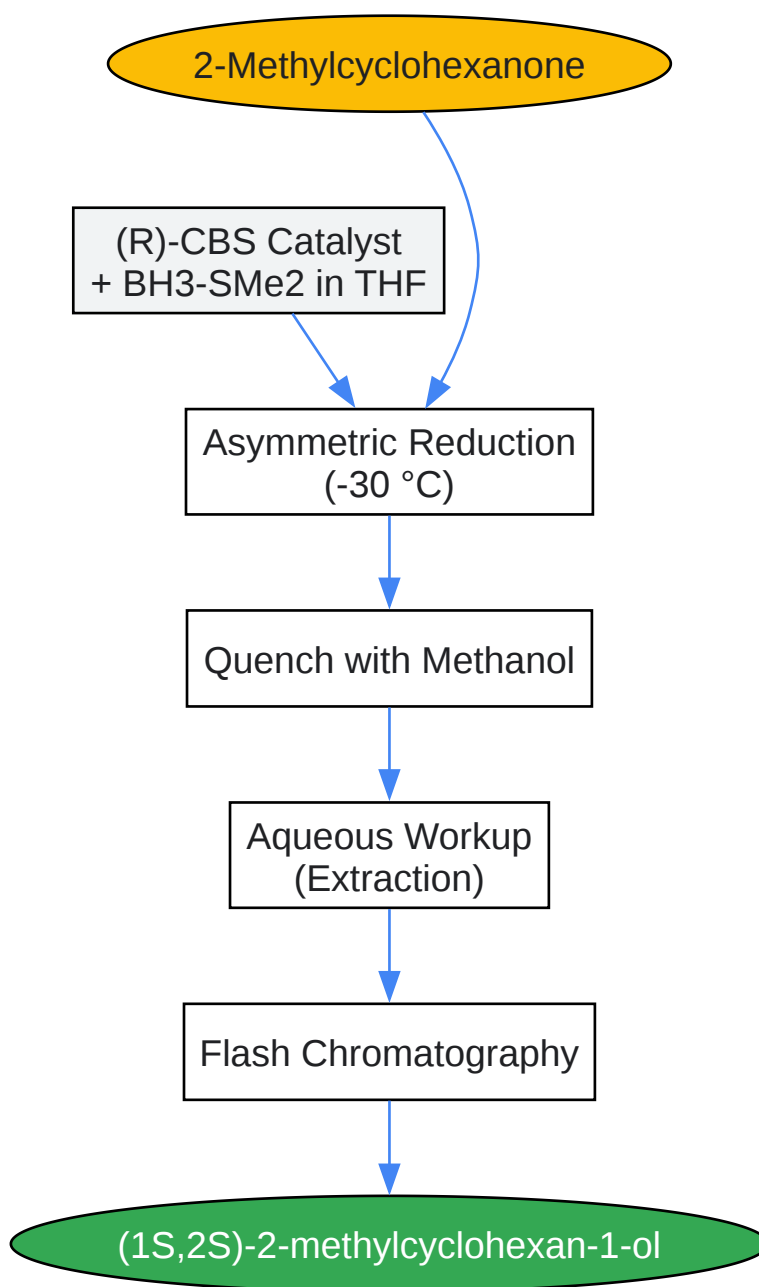
- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A chiral capillary column, such as one with a permethylated beta-cyclodextrin stationary phase (e.g., CHIRALDEX B-PM, 30 m x 0.25 mm ID, 0.12 µm film thickness).
- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the 2-methylcyclohexan-1-ol sample in a suitable solvent like dichloromethane or hexane.
- GC Conditions:
 - Injector Temperature: 220 °C
 - Detector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
 - Injection Volume: 1 µL with a high split ratio (e.g., 100:1).
 - Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and hold for 2 minutes. Then, ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature of 150 °C. Hold at the final temperature for 5 minutes. (Note: This program is a representative starting point and must be optimized for the specific instrument and column).
- Data Analysis: Identify the four peaks corresponding to the four stereoisomers based on their retention times (established using standards if available). The relative peak areas can be used to determine the diastereomeric ratio (cis/trans) and the enantiomeric excess (% ee) of the sample.

Mandatory Visualizations



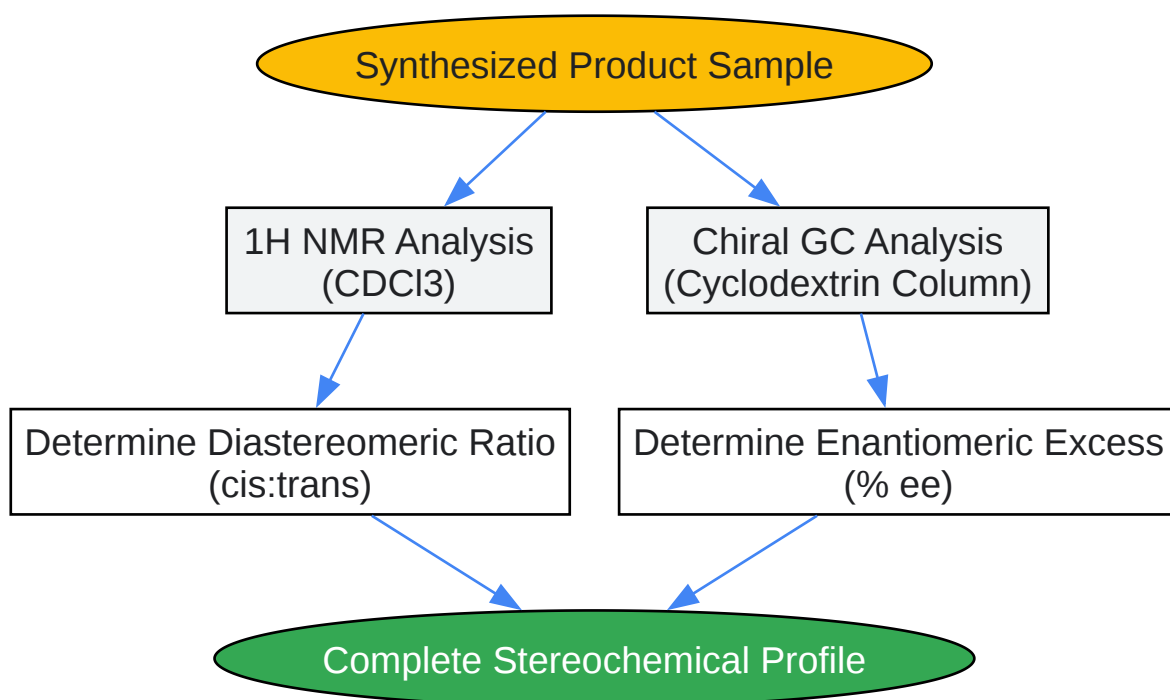
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Caption: Stereochemical relationships of 2-methylcyclohexan-1-ol isomers.



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Caption: Workflow for the enantioselective synthesis of **(1S,2S)-2-methylcyclohexan-1-ol**.



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Caption: Analytical workflow for determining stereochemical purity.

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